L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine
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Overview
Description
L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine is a synthetic peptide compound composed of five amino acids: tyrosine, leucine, glycine, phenylalanine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, methionine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for glycine, leucine, and tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various amino acid derivatives and coupling reagents are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The molecular targets and pathways involved can vary, but common pathways include signal transduction and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
Uniqueness
L-Tyrosyl-D-leucylglycyl-L-phenylalanyl-L-methionine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61600-32-6 |
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Molecular Formula |
C31H43N5O7S |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H43N5O7S/c1-19(2)15-25(36-28(39)23(32)16-21-9-11-22(37)12-10-21)29(40)33-18-27(38)34-26(17-20-7-5-4-6-8-20)30(41)35-24(31(42)43)13-14-44-3/h4-12,19,23-26,37H,13-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,41)(H,36,39)(H,42,43)/t23-,24-,25+,26-/m0/s1 |
InChI Key |
ZJOUXRGMTULQGM-SSUZURRFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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